N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a carbamoylphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . This reaction forms an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide, which is then reduced to yield the final product .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves the use of safe, inexpensive reagents and solvents, and the reaction conditions are carefully controlled to maximize efficiency . The overall yield of the industrial process can exceed 78%, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction typically produces amino-substituted compounds.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pigments.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and other pharmaceuticals.
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the synthesis of Pigment Yellow 181.
Uniqueness
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-22-16(11-15(21-22)12-5-3-2-4-6-12)18(24)20-14-9-7-13(8-10-14)17(19)23/h2-11H,1H3,(H2,19,23)(H,20,24) |
InChI Key |
PNDHVBJOUBJBBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.